5-Bromo-2-chloro-3-methylquinoline

Catalog No.
S8998273
CAS No.
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-3-methylquinoline

Product Name

5-Bromo-2-chloro-3-methylquinoline

IUPAC Name

5-bromo-2-chloro-3-methylquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c1-6-5-7-8(11)3-2-4-9(7)13-10(6)12/h2-5H,1H3

InChI Key

IKKWGTXXGYLQNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)N=C1Cl

5-Bromo-2-chloro-3-methylquinoline is a heterocyclic organic compound characterized by a quinoline structure with bromine and chlorine substituents, as well as a methyl group. Its molecular formula is C10H7BrClNC_10H_7BrClN and it features a fused bicyclic aromatic system that is significant in various chemical and biological applications. This compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its unique electronic properties and reactivity profiles.

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.
  • Coupling Reactions: It is often utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it reacts with boronic acids to form carbon-carbon bonds, which are crucial for building complex organic molecules.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and chlorine can influence the reactivity of the aromatic system, allowing for electrophilic attack at positions ortho or para to these substituents.

The biological activity of 5-bromo-2-chloro-3-methylquinoline has been the subject of various studies. It exhibits:

  • Inhibitory Effects: This compound has shown potential as an inhibitor of specific enzymes, such as p38α mitogen-activated protein kinase (MAPK), which plays a role in inflammatory responses. By inhibiting this kinase, it may reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
  • Antimicrobial Properties: Some derivatives of quinoline compounds have demonstrated antimicrobial activity, suggesting that 5-bromo-2-chloro-3-methylquinoline could also possess similar properties.

The synthesis of 5-bromo-2-chloro-3-methylquinoline can be achieved through various methods:

  • Halogenation of Quinoline Derivatives: One common approach involves the bromination and chlorination of 3-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of solvents like acetic acid or dichloromethane under controlled temperatures.
  • Suzuki-Miyaura Coupling: This method involves coupling aryl halides with boronic acids in the presence of palladium catalysts to form substituted quinolines.
  • Multi-step Synthetic Routes: Advanced synthetic strategies may include multiple steps involving condensation reactions, followed by halogenation to introduce bromine and chlorine groups at specific positions on the quinoline ring .

5-Bromo-2-chloro-3-methylquinoline finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting inflammatory diseases due to its inhibitory effects on specific kinases.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides, taking advantage of its biological activity against certain pathogens.
  • Material Science: Due to its electronic properties, it may also be explored for applications in organic electronics and photonic devices.

Research into the interactions of 5-bromo-2-chloro-3-methylquinoline has highlighted its potential effects on biological systems:

  • Enzyme Inhibition Studies: Investigations have shown that this compound can inhibit key enzymes involved in inflammatory pathways, suggesting therapeutic potential in treating conditions like arthritis or other inflammatory diseases.
  • Cellular Studies: In vitro studies indicate that it may alter cellular signaling pathways, impacting processes such as apoptosis and cell proliferation .

Several compounds share structural similarities with 5-bromo-2-chloro-3-methylquinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-ChloroquinolineChlorine at position 2Used in dye synthesis; less reactive than brominated analogs
3-MethylquinolineMethyl group at position 3Exhibits distinct biological activities; less halogenated
5-BromoquinolineBromine at position 5Known for antimicrobial properties; more reactive due to bromine
6-BromoquinolineBromine at position 6Engages in different coupling reactions; used in medicinal chemistry

Each compound's unique substitution pattern affects its reactivity and biological activity, making 5-bromo-2-chloro-3-methylquinoline distinct due to its combination of halogens and methyl group.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

254.94504 g/mol

Monoisotopic Mass

254.94504 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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